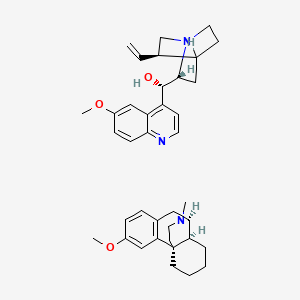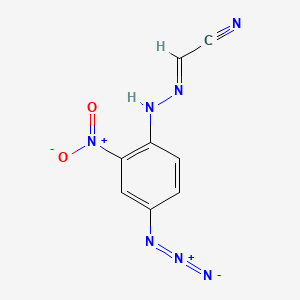![molecular formula C19H22FNO3 B1243713 4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol](/img/structure/B1243713.png)
4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-trans-4-[4-(4’-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol: is a metabolite of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. This compound is significant due to its role in the pharmacokinetics and pharmacodynamics of paroxetine, influencing its therapeutic effects and side-effect profile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of phenylsilane to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of high-performance liquid chromatography for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol group.
Reduction: Reduction reactions can occur at the piperidine ring, affecting the overall structure and activity.
Substitution: Substitution reactions, especially involving the fluorophenyl group, are common and can lead to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reagents like N-chlorosuccinimide and bromine are often employed.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives and oxidized methoxyphenol compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in the study of SSRI pharmacokinetics and pharmacodynamics, providing insights into the metabolism and action of paroxetine .
Biology: In biological research, it helps in understanding the interaction of SSRIs with serotonin transporters and other molecular targets .
Medicine: Clinically, the compound is relevant in the development of new antidepressants and in the study of drug interactions and side effects .
Industry: In the pharmaceutical industry, it is used in the quality control and formulation of paroxetine-based medications .
Wirkmechanismus
The compound exerts its effects by interacting with serotonin transporters, inhibiting the reuptake of serotonin into presynaptic neurons. This leads to increased serotonin levels in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety . The molecular targets involved include the serotonin transporter (SLC6A4) and various cytochrome P450 enzymes responsible for its metabolism .
Vergleich Mit ähnlichen Verbindungen
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic profile.
Sertraline: An SSRI with a distinct chemical structure and side-effect profile.
Citalopram: An SSRI with a different affinity for serotonin transporters and other neurotransmitter receptors.
Uniqueness: (-)-trans-4-[4-(4’-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol is unique due to its specific interaction with serotonin transporters and its role as a metabolite of paroxetine, influencing the drug’s efficacy and safety profile .
Eigenschaften
IUPAC Name |
4-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-23-19-10-16(6-7-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXXMQRFTUCBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,11,18-Trihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaen-3-one](/img/structure/B1243633.png)


![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-icos-11-enoate](/img/structure/B1243640.png)
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1243641.png)


![2-{[(E)-thiophen-2-ylmethylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B1243646.png)




![3-methyl-N-[(E)-[4-[(4-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B1243653.png)
